molecular formula C13H14N2O3S2 B6488434 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1251577-29-3

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6488434
CAS No.: 1251577-29-3
M. Wt: 310.4 g/mol
InChI Key: XZFRANPRDOEARX-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and in photocatalytic water splitting systems .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have unique light-harvesting ability, tunable bandgaps, efficient transduction of electrons .

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been studied for its potential applications in drug delivery, molecular imaging, and chemical sensing. It has been used in the synthesis of thiophenols, polythiophenes, and other compounds. It has also been used as a substrate for enzyme-catalyzed reactions, such as the oxidation of thiophenols. Additionally, this compound has been used in the preparation of polymeric films and nanostructures.

Advantages and Limitations for Lab Experiments

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has several advantages for use in laboratory experiments, such as its low toxicity and lack of odor. Additionally, it is relatively inexpensive and easy to synthesize. However, it has limited solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on the body have not been extensively studied, so there is still much to be learned about its potential uses.

Future Directions

In the future, N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide could be used in the development of new drugs and drug delivery systems, as it has been shown to bind to certain receptors in the body. Additionally, it could be used in the development of new molecular imaging techniques, as it has been shown to bind to certain molecules. Furthermore, it could be used in the synthesis of new compounds, such as thiophenols and polythiophenes. Finally, further research could be done to better understand its biochemical and physiological effects on the body.

Synthesis Methods

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide can be synthesized from ethanediamide through a two-step process. The first step involves the reaction of ethanediamide with thiophenol in the presence of sodium hydroxide, which yields this compound and sodium thiophenolate. The second step involves treating the this compound with hydrochloric acid, which yields ethanediamide and thiophenol.

Properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11(9-3-5-19-8-9)7-15-13(18)12(17)14-6-10-2-1-4-20-10/h1-5,8,11,16H,6-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRANPRDOEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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